Lipophilicity Comparison via XLogP3
The target compound exhibits an XLogP3 value of 0.3, which is significantly lower than the direct amine-linked analog 3-(piperidin-1-yl)pyrazine-2-carboxylic acid (XLogP3 = 0.9) and the methyl-substituted derivative 3-(4-methylpiperidin-1-yl)pyrazine-2-carboxylic acid (XLogP3 = 1.4), while being slightly more lipophilic than the parent pyrazine-2-carboxylic acid (XLogP3 = 0.1) [1][2][3][4].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | 3-(piperidin-1-yl)pyrazine-2-carboxylic acid: 0.9; Pyrazine-2-carboxylic acid: 0.1; 3-(4-methylpiperidin-1-yl)pyrazine-2-carboxylic acid: 1.4 |
| Quantified Difference | ΔXLogP3 = -0.6 vs. direct amine analog; +0.2 vs. parent acid |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
The intermediate lipophilicity of 0.3 suggests a balanced aqueous solubility and membrane permeability profile that may be advantageous for oral bioavailability in drug discovery programs compared to more lipophilic analogs.
- [1] PubChem. (2025). 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid. CID 25631470. XLogP3-AA: 0.3. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/302560-90-3 View Source
- [2] PubChem. (2025). 3-(Piperidin-1-yl)pyrazine-2-carboxylic acid. CID 15563991. XLogP3-AA: 0.9. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/342425-61-0 View Source
- [3] PubChem. (2025). Pyrazine-2-carboxylic acid. CID 1047. XLogP3: 0.1. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/98-97-5 View Source
- [4] PubChem. (2025). 3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid. CID 62702998. XLogP3-AA: 1.4. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1248114-54-6 View Source
